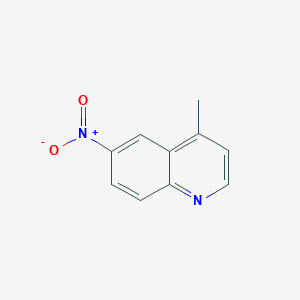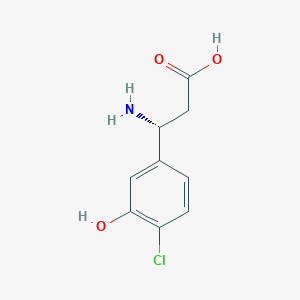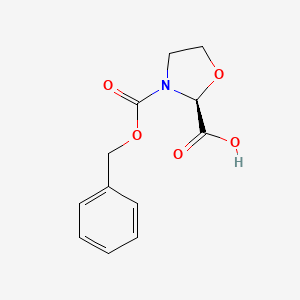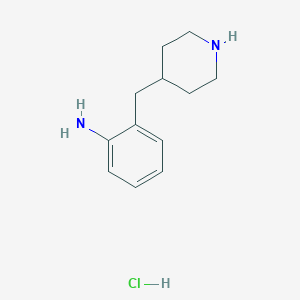
N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate is a chemical compound with the molecular formula C10H17N3O5S and a molecular weight of 291.33 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate typically involves the reaction of 3,4-dimethoxyaniline with cyanamide, followed by the addition of methanesulfonic acid. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction reactions can yield amines
Substitution: Nucleophilic substitution reactions are common
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Substitution: Conditions may include the use of bases like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Inhibiting or activating enzyme activity
Interacting with receptors: Modulating receptor function
Affecting cellular pathways: Influencing signaling pathways involved in cell growth, differentiation, and apoptosis
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-dimethoxyphenyl)guanidine
- N-(3,4-dimethoxyphenyl)urea
- N-(3,4-dimethoxyphenyl)thiourea
Uniqueness
N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its methanesulfonate group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C34H45N5O5S |
|---|---|
Poids moléculaire |
635.8 g/mol |
Nom IUPAC |
(2R,3R,11bR)-3-ethyl-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-1-sulfonic acid;2-(3,4-dimethoxyphenyl)guanidine |
InChI |
InChI=1S/C25H32N2O3S.C9H13N3O2/c1-2-17-16-27-14-12-19-8-4-6-10-21(19)24(27)25(31(28,29)30)22(17)15-23-20-9-5-3-7-18(20)11-13-26-23;1-13-7-4-3-6(12-9(10)11)5-8(7)14-2/h3-10,17,22-26H,2,11-16H2,1H3,(H,28,29,30);3-5H,1-2H3,(H4,10,11,12)/t17-,22+,23+,24+,25?;/m0./s1 |
Clé InChI |
LRSLNYBBZCIJLJ-QDQKNMTLSA-N |
SMILES isomérique |
CC[C@H]1CN2CCC3=CC=CC=C3[C@@H]2C([C@@H]1C[C@@H]4C5=CC=CC=C5CCN4)S(=O)(=O)O.COC1=C(C=C(C=C1)N=C(N)N)OC |
SMILES canonique |
CCC1CN2CCC3=CC=CC=C3C2C(C1CC4C5=CC=CC=C5CCN4)S(=O)(=O)O.COC1=C(C=C(C=C1)N=C(N)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13027037.png)

![(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13027050.png)

![Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13027063.png)


![Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13027074.png)


